molecular formula C22H20FN3O3 B2394624 N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898416-42-7

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2394624
CAS No.: 898416-42-7
M. Wt: 393.418
InChI Key: HARDPAYSKXFTQB-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that features a combination of fluorophenyl, furan, and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl amine is introduced.

    Attachment of the furan and indoline groups: These groups can be introduced through a series of coupling reactions, possibly involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for scale, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be susceptible to oxidation under certain conditions.

    Reduction: The compound might undergo reduction reactions, particularly at the oxalamide moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide: Similar structure with a chlorine atom instead of fluorine.

    N1-(4-fluorophenyl)-N2-(2-(thiophen-2-yl)-2-(indolin-1-yl)ethyl)oxalamide: Similar structure with a thiophene ring instead of furan.

Uniqueness

The presence of the fluorophenyl group might confer unique electronic properties, potentially affecting the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-fluorophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c23-16-7-9-17(10-8-16)25-22(28)21(27)24-14-19(20-6-3-13-29-20)26-12-11-15-4-1-2-5-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARDPAYSKXFTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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